molecular formula C19H36Cl2N2O2 B2805425 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185453-14-8

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2805425
CAS RN: 1185453-14-8
M. Wt: 395.41
InChI Key: AOJSUILAVBREEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H36Cl2N2O2 and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research has demonstrated the synthesis of novel compounds involving the adamantane moiety, exhibiting antimicrobial and anti-proliferative activities. For instance, derivatives have been synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Certain compounds displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, highlighting their potential in developing new antimicrobial and cancer therapies (Al-Mutairi et al., 2019).

Anti-Inflammatory Agents

Adamantane derivatives have been studied for their anti-inflammatory properties. Novel tetrahydropyrimidine–adamantane hybrids synthesized exhibited excellent and promising anti-inflammatory activities. Such compounds could lead to the development of new anti-inflammatory medications, with adamantan-1-yl derivatives playing a crucial role in their efficacy (Kalita et al., 2015).

Oxidation Studies and Synthetic Applications

Adamantane derivatives have been synthesized through the oxidation of adamantane, serving as starting compounds in the synthesis of various pharmacologically active agents. These studies not only offer insights into the synthetic pathways of adamantane derivatives but also highlight the compound's utility in creating molecules with improved antioxidant, antimicrobial, and antiviral properties (Khusnutdinov & Oshnyakova, 2015).

Hypoglycemic and Antimicrobial Activities

Adamantane-isothiourea hybrids have been synthesized and shown to possess potent broad-spectrum antibacterial activity and in vivo oral hypoglycemic activity. These findings suggest the potential of adamantane derivatives in treating bacterial infections and managing diabetes (Al-Wahaibi et al., 2017).

Antiviral Properties

Adamantane derivatives have been investigated for their antiviral properties. The synthesis of novel adamantane-containing compounds has led to the discovery of molecules with moderate inhibitory activity against the influenza A virus, offering a potential pathway for the development of new antiviral drugs (Mikolaichuk et al., 2021).

properties

IUPAC Name

1-(1-adamantyloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2.2ClH/c1-2-20-3-5-21(6-4-20)13-18(22)14-23-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22H,2-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSUILAVBREEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-YL)propan-2-OL dihydrochloride

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